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Compound of Interest

Compound Name:
2-(2-Chlorophenyl)cyclohexan-1-

one

CAS No.: 91393-49-6

Cat. No.: B1598211 Get Quote

In the landscape of modern pharmaceutical development, particularly in the realm of

anesthetics and novel antidepressants, the synthesis of active pharmaceutical ingredients

(APIs) relies on a deep understanding of their precursors. 2-(2-Chlorophenyl)cyclohexan-1-
one is a molecule of significant interest, not for its direct therapeutic effects, but as a pivotal

intermediate in the synthesis of ketamine, a compound that has revolutionized both anesthesia

and the treatment of major depressive disorders.[1][2] This guide provides an in-depth

exploration of the chemical properties, synthesis, and reactivity of 2-(2-
Chlorophenyl)cyclohexan-1-one, offering researchers, scientists, and drug development

professionals the foundational knowledge required to leverage this compound effectively and

safely.

Core Molecular Profile and Physicochemical
Properties
2-(2-Chlorophenyl)cyclohexan-1-one is an arylcyclohexanone derivative. Its structure

features a cyclohexanone ring substituted at the alpha-position with a 2-chlorophenyl group.[3]

This unique arrangement of a ketone functional group adjacent to a sterically hindered and

electronically influential aromatic system dictates its chemical behavior and utility.

The general physicochemical properties are characteristic of alkyl ketones, demonstrating good

chemical stability under standard conditions.[1] Its hydrophobicity, stemming from the
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cyclohexyl and chlorophenyl moieties, renders it insoluble in water but readily soluble in

common organic solvents such as ethyl acetate, chloroform, ethanol, and diethyl ether.[1][3]

Data Summary: Physicochemical Characteristics
For ease of reference, the key quantitative properties of 2-(2-Chlorophenyl)cyclohexan-1-one
are summarized below. These parameters are critical for designing experimental conditions,

from reaction solvent selection to purification protocols.

Property Value Source

CAS Number 91393-49-6 [3]

Molecular Formula C₁₂H₁₃ClO [3]

Molecular Weight 208.69 g/mol [3]

Appearance Colorless to pale yellow liquid [3]

Predicted Boiling Point 308.8 ± 42.0 °C [3]

Predicted Density 1.165 ± 0.06 g/cm³ [3]

Solubility

Insoluble in water; Soluble in

ethyl acetate, chloroform,

ethanol, ether

[1][3]

Synthesis of 2-(2-Chlorophenyl)cyclohexan-1-one: A
Mechanistic Approach
The synthesis of α-aryl ketones is a foundational challenge in organic chemistry. For 2-(2-
Chlorophenyl)cyclohexan-1-one, modern photocatalytic methods offer an elegant solution

that leverages the formation of enamines to facilitate C-H arylation under mild conditions.

Experimental Protocol: Photocatalyzed Enamine-
Mediated α-Arylation
This protocol, adapted from documented literature, provides a robust method for the synthesis

of the title compound.[1] The causality for key reagent choices is explained to provide a deeper
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understanding of the reaction mechanism.

Objective: To synthesize 2-(2-Chlorophenyl)cyclohexan-1-one via the direct arylation of

cyclohexanone with 2-iodochlorobenzene.

Core Principle: The reaction proceeds through an enamine intermediate, formed from

cyclohexanone and a secondary amine catalyst (pyrrolidine). This enamine is a more electron-

rich and better nucleophile than the corresponding enolate, enabling a photocatalyzed coupling

with the aryl halide.

Materials:

Cyclohexanone

2-Iodochlorobenzene

Pyrrolidine (catalyst)

Dry Acetonitrile (solvent)

1.0 N HCl (for workup)

Diethyl ether (for extraction)

Brine

Anhydrous Sodium Sulfate

518 nm green LED lamp

Step-by-Step Methodology:

Inert Atmosphere Preparation: In a nitrogen-filled glovebox, add cyclohexanone (0.01 mmol,

0.002 equiv), 2-iodochlorobenzene (5.0 mmol, 1.0 equiv), additional cyclohexanone (25.0

mmol, 5.0 equiv), pyrrolidine (25.0 mmol, 5.0 equiv), and dry acetonitrile (50 mL) to an oven-

dried 10 mL Schlenk flask equipped with a magnetic stir bar.
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Expertise & Experience: The use of a vast excess of cyclohexanone and pyrrolidine is

crucial. Cyclohexanone serves as both reactant and, in part, solvent, while the excess

pyrrolidine ensures the equilibrium favors the formation of the critical enamine

intermediate. The reaction is performed under an inert atmosphere to prevent quenching

of the photocatalytic cycle by oxygen.

Reaction Setup and Irradiation: Remove the sealed flask from the glovebox. Place it in a

water bath to maintain a constant temperature, positioned approximately 5 cm from a 518

nm green LED lamp.

Reaction Progression: Allow the reaction to stir under irradiation at room temperature for 48

hours.

Workup - Quenching and Extraction: Upon completion, concentrate the reaction mixture

under reduced pressure to remove the solvent. Neutralize the crude residue with 1.0 N HCl.

Trustworthiness: The acidic quench is a self-validating step. It protonates the enamine,

hydrolyzing it back to the ketone (now arylated) and the pyrrolidinium salt, effectively

stopping the reaction and facilitating separation.

Isolation: Extract the aqueous layer three times with diethyl ether. Combine the organic

extracts, wash with brine to remove residual acid and salts, and dry over anhydrous sodium

sulfate.

Purification: Concentrate the dried organic phase in vacuo. Purify the resulting residue by

flash column chromatography using a gradient of 5–10% diethyl ether in hexanes as the

eluent to yield pure 2-(2-Chlorophenyl)cyclohexan-1-one.

Visualization: Synthetic Workflow
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Caption: Photocatalytic synthesis of 2-(2-Chlorophenyl)cyclohexan-1-one.

Chemical Reactivity: A Tale of Two Moieties
The reactivity of 2-(2-Chlorophenyl)cyclohexan-1-one is dominated by its two primary

functional components: the ketone group and the 2-chlorophenyl ring.

A. Reactions at the Ketone Carbonyl
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The electrophilic carbon of the ketone is a prime target for nucleophiles.[3] This reactivity is the

cornerstone of its conversion to ketamine.

Nucleophilic Addition: It readily undergoes addition reactions with various nucleophiles, such

as Grignard reagents or organolithium compounds.

Reduction: The carbonyl can be reduced to a secondary alcohol, 2-(2-

chlorophenyl)cyclohexan-1-ol, using hydride reagents like sodium borohydride (NaBH₄) or

lithium aluminum hydride (LiAlH₄). This reduction introduces a second chiral center, leading

to diastereomeric products (cis and trans isomers).[3] The stereochemical outcome is

influenced by the steric hindrance of the adjacent 2-chlorophenyl group, which directs the

approach of the hydride.[3]

Imine/Enamine Formation: As seen in its synthesis, it reacts with primary or secondary

amines to form imines or enamines, respectively. This reactivity is exploited in the synthesis

of ketamine, where reaction with methylamine is a key step.

B. Reactions on the Aromatic Ring
The 2-chlorophenyl group can undergo electrophilic aromatic substitution (EAS).[3] The

directing effects of the existing substituents—the chlorine atom and the alkyl (cyclohexanone)

group—are crucial for predicting the outcome of such reactions.

Directing Effects: The chlorine atom is an ortho-, para-director but is deactivating due to its

inductive electron-withdrawing effect. The alkyl group is also an ortho-, para-director and is

weakly activating.[3]

Positional Selectivity: These cooperative directing effects guide incoming electrophiles to the

C4' (para to Cl) and C6' (ortho to Cl) positions. However, the C6' position is sterically

hindered by both the bulky cyclohexanone ring and the adjacent chlorine, making the C4'

position the more likely site of substitution for many electrophiles.[3]

Visualization: Key Reaction Sites
Caption: Primary reactive sites on 2-(2-Chlorophenyl)cyclohexan-1-one.

The Critical Role in Ketamine Synthesis
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The principal application of 2-(2-Chlorophenyl)cyclohexan-1-one is its function as a direct

precursor in the synthesis of ketamine, (RS)-2-(2-Chlorophenyl)-2-

(methylamino)cyclohexanone.[1] This transformation is a multi-step process that modifies the

α-position of the ketone.

Synthetic Pathway from Precursor to API
While multiple proprietary routes exist, a common academic approach involves the following

conceptual steps, which highlight the chemical principles at play.

α-Halogenation: The first step is often the bromination at the α-position (C2), adjacent to the

carbonyl group, to introduce a good leaving group. This creates 2-bromo-2-(2-
chlorophenyl)cyclohexan-1-one.

Nucleophilic Substitution: The bromo-intermediate is then reacted with methylamine

(CH₃NH₂). The methylamine acts as a nucleophile, displacing the bromide. This reaction

forms an α-aminoketone, which is ketamine.

Purification and Salt Formation: The resulting racemic ketamine free base is purified and

often converted to its hydrochloride salt for improved stability and solubility in aqueous

solutions for pharmaceutical formulations.[4]

Workflow: From Intermediate to Ketamine
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Caption: Conceptual workflow for the synthesis of Ketamine HCl.

Conclusion: A Foundational Building Block
2-(2-Chlorophenyl)cyclohexan-1-one is more than a simple organic molecule; it is a key

enabler in the production of a World Health Organization essential medicine.[4] Its well-defined

physicochemical properties and predictable reactivity at both the ketone and aromatic moieties
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make it a reliable and versatile intermediate. A thorough understanding of its synthesis,

particularly through modern, efficient methods like photocatalysis, and its subsequent chemical

transformations is essential for any researcher or organization involved in the synthesis of

ketamine and related arylcyclohexylamine compounds. This knowledge underpins process

optimization, impurity profiling, and the development of next-generation therapeutics built upon

this important structural scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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